Everolimus Isomer C

Descripción general

Descripción

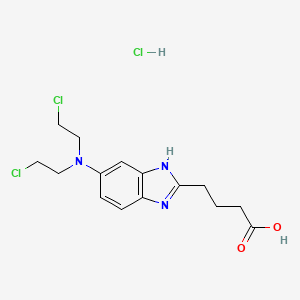

Everolimus Isomer C is an isomer of Everolimus, a derivative of Rapamycin . It inhibits cytokine-mediated lymphocyte proliferation . Everolimus is a hydroxyethyl ether derivative of rapamycin and was designed for oral administration . It is a macrolide immunosuppressant .

Synthesis Analysis

Everolimus was synthesized from rapamycin via condensation with 2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl trifluoromethanesulfonate in the presence of an organic base .Molecular Structure Analysis

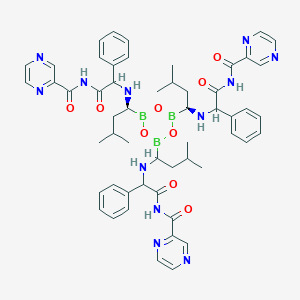

The molecular formula of this compound is C53H83NO14 . Its molecular weight is 958.2 g/mol . The IUPAC name is (8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone .Physical and Chemical Properties Analysis

This compound has greater polarity than sirolimus . It is soluble in alcohols, acetonitrile, ethers and halogenated hydrocarbons, and practically insoluble in water and aliphatic hydrocarbons .Aplicaciones Científicas De Investigación

Atherosclerosis Prevention

Everolimus Isomer C, when used as an mTOR inhibitor, has been shown to significantly inhibit the development of atherosclerosis in LDL-receptor-deficient mice, demonstrating its potential in cardiovascular disease treatment. Despite severe hypercholesterolemia, everolimus effectively reduced the complexity of atherosclerotic lesions and atherosclerotic development, indicating its role in preventing the progression of atherosclerosis (Mueller et al., 2008).

Cancer Treatment

In the realm of cancer therapy, Everolimus has displayed efficacy in treating anaplastic thyroid cancer by inhibiting the mTOR pathway, crucial for cell proliferation and survival. The study highlighted its effectiveness in managing tumors that possess alterations in the mTOR pathway and identified mechanisms of resistance to the drug (Wagle et al., 2014).

Neurological Disorders

Everolimus has been evaluated for its efficacy in treating treatment-resistant focal-onset seizures associated with tuberous sclerosis, showcasing its therapeutic potential beyond oncology. This study marked a significant step in understanding the drug's role in managing complex neurological conditions (French et al., 2016).

Organ Transplantation

In organ transplantation, Everolimus's role as an immunosuppressant has been explored to prevent acute and chronic rejection of transplanted organs. The research delved into the drug's pharmacokinetics and pharmacogenetics in renal transplant patients, indicating its utility in maintaining adequate systemic exposure to prevent adverse effects (Moes et al., 2012).

Metabolic Research

Everolimus has been associated with changes in lipid metabolism in advanced renal cell carcinoma patients, suggesting its potential as a pharmacodynamic marker. The study aimed to correlate the modifications in lipid profiles and other metabolic parameters with the clinical outcome of patients treated with everolimus, shedding light on its multifaceted role in cancer treatment and metabolism (Pantano et al., 2015).

Mecanismo De Acción

Target of Action

Everolimus Isomer C, also known as DP7PN8Y6FC, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival .

Mode of Action

Everolimus acts as an mTOR inhibitor , working similarly to Rapamycin . It binds to the mTORC1 protein, thereby inhibiting the mTOR pathway . This inhibition leads to a reduction in cell proliferation, angiogenesis, and glucose uptake .

Biochemical Pathways

The mTOR pathway, which is frequently deregulated in cancer, is the primary biochemical pathway affected by Everolimus . By inhibiting mTOR, Everolimus impacts various cellular functions, including protein synthesis, regulation of angiogenesis, lipid biosynthesis, mitochondrial biogenesis and function, cell cycle, and autophagy .

Pharmacokinetics

Everolimus is rapidly absorbed after oral administration, reaching peak concentration after 1.3–1.8 hours . Steady-state is achieved within two weeks, and the pharmacokinetic characteristics are proportional to dosage . Everolimus is a substrate of CYP3A4 and P-glycoprotein (PgP), which can lead to drug-drug interactions . In patients with hepatic impairment, the apparent clearance of Everolimus is significantly lower .

Result of Action

The inhibition of mTOR by Everolimus leads to a reduction in cell proliferation, angiogenesis, and glucose uptake . This results in the prevention of T cell activation and/or proliferation, making it an effective immunosuppressant . It is used to prevent rejection of organ transplants and to treat various types of malignancies .

Action Environment

The action of Everolimus can be influenced by environmental factors such as the presence of other drugs metabolized by the CYP3A4 system . The drug efflux pump P-glycoprotein also plays a critical role in the pharmacokinetics of Everolimus . Therefore, the efficacy and stability of Everolimus can be affected by these factors.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Everolimus Isomer C, like Everolimus, is believed to interact with the mTOR complex 1, a key serine-threonine kinase that plays a central role in the regulation of cell growth, proliferation, and survival . The mTOR complex 1 is an essential regulator of global protein synthesis downstream of the PI3K/AKT pathway, which is often dysregulated in many human cancers .

Cellular Effects

This compound’s effects on cells are likely similar to those of Everolimus, given their structural similarities. Everolimus has been shown to reduce cell proliferation, angiogenesis, and glucose uptake . These effects are primarily due to the inhibition of mTOR complex 1, which disrupts various signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound is thought to involve the inhibition of mTOR complex 1 . This inhibition disrupts the downstream signaling pathways, leading to a reduction in cell proliferation, angiogenesis, and glucose uptake

Temporal Effects in Laboratory Settings

Studies on Everolimus have shown that it impairs glucose metabolism in muscle cells by lowering the activities of glycolysis and the pentose phosphate pathway .

Metabolic Pathways

This compound is likely involved in the same metabolic pathways as Everolimus. Everolimus has been shown to impair glucose metabolism by lowering the activities of glycolysis and the pentose phosphate pathway .

Propiedades

IUPAC Name |

(8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-34(3)50(59)53(62,68-40)52(61)54-23-15-14-18-41(54)51(60)67-45(36(5)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)35(4)27-38(7)48(58)49(65-10)47(57)37(6)26-32/h11-13,16-17,27,32,34-37,39-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11+,16-12+,33-17+,38-27+/t32-,34-,35-,36-,37-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDOYNAPNXMXOE-YWBHOXRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(C1=O)(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(C1=O)(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO)C)/C)O)OC)C)C)/C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

958.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908340-97-6 | |

| Record name | Everolimus isomer C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908340976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EVEROLIMUS ISOMER C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP7PN8Y6FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

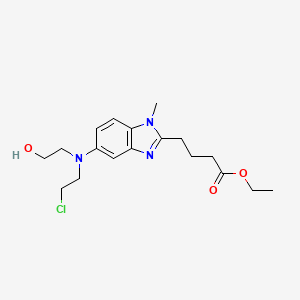

![4-[6-(2-Chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid](/img/structure/B601029.png)

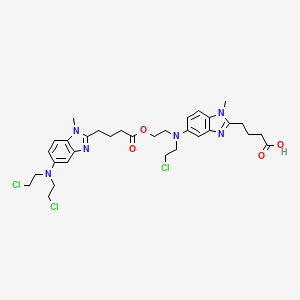

![4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid](/img/structure/B601033.png)

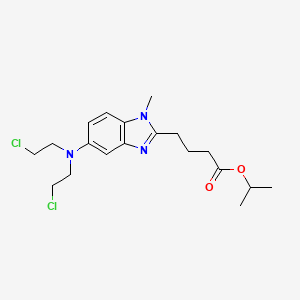

![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)